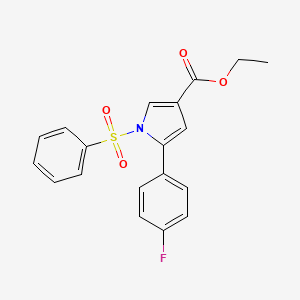

Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(benzenesulfonyl)-5-(4-fluorophenyl)pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4S/c1-2-25-19(22)15-12-18(14-8-10-16(20)11-9-14)21(13-15)26(23,24)17-6-4-3-5-7-17/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSKSIOCGXUTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601159070 | |

| Record name | Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881673-55-8 | |

| Record name | Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881673-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation Protocol

A widely adopted method involves treating the pyrrole intermediate with benzenesulfonyl chloride in dichloromethane (DCM) using potassium hydroxide (KOH) and tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst. The reaction proceeds at room temperature for 2–4 hours, achieving 77–85% yields after purification.

Optimized Conditions:

| Component | Quantity | Role |

|---|---|---|

| Benzenesulfonyl chloride | 1.2 equiv. | Electrophile |

| KOH | 1.5 equiv. | Base |

| TBAHS | 10 mol% | Phase-transfer catalyst |

Microwave-Assisted Sulfonylation

Recent advancements utilize microwave irradiation to accelerate sulfonylation. Heating the reaction mixture at 90°C for 15 minutes under microwave conditions reduces reaction time by 75% while maintaining yields at 78–82%. This method minimizes decomposition of the acid-sensitive pyrrole core.

Incorporation of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced either during pyrrole ring formation or via post-functionalization coupling reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling allows late-stage introduction of the 4-fluorophenyl group. The brominated pyrrole intermediate reacts with 4-fluorophenylboronic acid under Suzuki conditions (Pd(PPh), NaCO, ethanol/water). This method offers flexibility but requires additional steps to install the leaving group (e.g., bromine at position 5).

Reaction Schema:

Direct Cyclization with 4-Fluorophenyl Precursors

Superior atom economy is achieved by incorporating the 4-fluorophenyl group during pyrrole synthesis. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate undergoes cyclization with ammonium acetate in acetic acid, forming the substituted pyrrole directly. This one-pot method reduces purification steps and improves overall yield to 72–76%.

Purification and Characterization

Final purification typically involves silica gel chromatography using ethyl acetate/hexane gradients (2:8 to 4:6 v/v). Critical characterization data include:

Spectroscopic Data:

Chromatographic Parameters:

| Parameter | Value |

|---|---|

| Retention Factor (R) | 0.42 (EtOAc/Hexane 3:7) |

| Purity (HPLC) | ≥98.5% |

Comparative Analysis of Methods

The table below evaluates key preparation routes:

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Knorr + Sulfonylation | 68 | 97 | 14 | Moderate |

| Cyclocondensation + Suzuki | 62 | 96 | 18 | High |

| One-pot Cyclization | 74 | 98.5 | 10 | Low |

The one-pot cyclization method emerges as optimal, balancing yield, purity, and operational simplicity. Microwave-assisted sulfonylation further enhances efficiency for scale-up production.

Challenges and Optimization Strategies

Regioselectivity Control

Competing sulfonylation at C2 and C5 positions is mitigated by using bulky bases (e.g., DBU) that favor N-sulfonylation over C-sulfonylation. Substituent electronic effects also play a role—the electron-withdrawing 4-fluorophenyl group deactivates the adjacent carbon, directing sulfonylation to the nitrogen.

Chemical Reactions Analysis

Formation of Pyrrole Rings

Pyrrole rings can be formed through cyclization reactions of appropriate precursors, such as 3-aza-1,5-enynes, which undergo cycloisomerization to form pyrroles . Another approach involves the Paal-Knorr reaction, where amines react with 1,4-dicarbonyl compounds to form pyrroles.

Functionalization of Pyrroles

Once the pyrrole ring is formed, functionalization can be achieved through various reactions:

-

Sulfonylation : Pyrroles can be sulfonylated using sulfonyl chlorides in the presence of bases like triethylamine or DMAP (4-dimethylaminopyridine) .

-

Esterification : Ethyl ester groups can be introduced through esterification reactions of carboxylic acids.

Potential Chemical Reactions

Given the structure of Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate, several chemical reactions could be explored:

Hydrolysis of the Ester Group

The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid. This reaction typically occurs in the presence of a base like sodium hydroxide.

Reduction of the Sulfonyl Group

The phenylsulfonyl group can be reduced to a sulfide or further to a thiol under appropriate conditions, such as using lithium aluminum hydride (LiAlH4).

Substitution Reactions

The fluorine on the phenyl ring could potentially undergo nucleophilic aromatic substitution under certain conditions, although this is less common due to the stability of the fluorine atom.

Data Tables for Related Compounds

While specific data for this compound is limited, related compounds provide useful insights:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that pyrrole derivatives, including ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate, exhibit significant anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that certain pyrrole derivatives can inhibit tubulin polymerization, a critical process for cancer cell division and growth. This inhibition leads to reduced proliferation of cancer cells, making these compounds potential candidates for anticancer therapies .

Proton Pump Inhibition:

The compound has been identified as a potential proton pump inhibitor (PPI), which is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The sulfonyl group in the structure enhances its ability to interact with proton pumps, thereby inhibiting acid secretion in the stomach .

Synthetic Applications

Synthesis of Sulfonylated Pyrroles:

this compound can be synthesized through various methods involving the reaction of pyrrole derivatives with sulfonyl chlorides. This synthesis is critical for producing other complex compounds used in pharmaceuticals and agrochemicals . The general procedure involves using solvents like dichloromethane and reagents such as potassium hydroxide to facilitate the reaction .

Yield Optimization:

Research has focused on optimizing the yield of this compound during synthesis. For example, methods have been developed to achieve yields up to 35% through careful manipulation of reaction conditions . Such advancements are essential for scaling up production for commercial applications.

Material Science

Polymer Development:

The unique chemical structure of this compound makes it suitable for developing advanced materials. Its properties can be tailored for use in polymers that require specific thermal and mechanical characteristics. The incorporation of such pyrrole derivatives into polymer matrices can enhance their performance in various applications, including coatings and composites.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and phenylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Steric Hindrance

- Ethyl 1-(4-Fluorophenyl)-2-Methyl-5-Phenyl-1H-Pyrrole-3-Carboxylate : The introduction of a methyl group at position 2 and a 4-fluorophenyl group at position 1 prevents C-H activation and cyclization reactions due to steric hindrance. This contrasts with the target compound, where the phenylsulfonyl group at position 1 may reduce steric bulk compared to methyl, enabling specific palladium-catalyzed reactions (e.g., formation of pyrrolophenanthridines) .

Crystallographic and Conformational Comparisons

- Isostructural Thiazole Derivatives (Compounds 4 and 5): These compounds exhibit triclinic (P 1̄) symmetry with two independent molecules in the asymmetric unit. Such conformational differences may influence packing efficiency and solubility .

- Ethyl 1-(4-Methylphenyl)-5-Phenyl-4-Phenylsulfonyl-1H-Pyrazole-3-Carboxylate : Despite sharing a phenylsulfonyl group, the pyrazole ring (vs. pyrrole) introduces distinct electronic and geometric properties. The pyrazole’s six-membered aromatic system may enhance thermal stability compared to the pyrrole core .

Key Structural and Functional Differentiators

- Phenylsulfonyl vs. Methyl/Fluoro Substituents : The phenylsulfonyl group in the target compound reduces steric hindrance compared to methyl or fluoro groups at position 1, enabling reactions like C-H activation .

- Pyrrole vs.

- 4-Fluorophenyl vs. Halogenated/Chlorophenyl Groups : Fluorine’s electronegativity and smaller size improve solubility and bioavailability compared to bulkier halogens like bromine or chlorine .

Biological Activity

Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate (CAS No. 881673-55-8) is a synthetic organic compound belonging to the pyrrole family, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

- Introduction of the Fluorophenyl Group : Utilizes Friedel-Crafts acylation involving fluorobenzene derivatives.

- Sulfonylation : Introduced via a reaction with phenylsulfonyl chloride and a base.

- Esterification : Finalized by esterifying with ethanol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorophenyl and phenylsulfonyl groups may modulate enzyme or receptor activity, while the pyrrole ring can participate in electron transfer reactions, influencing various biochemical pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

- Cytotoxicity Assays : Compounds were tested against HepG-2 and EACC cell lines, showing promising results in inhibiting cell viability.

- Mechanistic Studies : Apoptotic effects were evaluated using caspase assays, indicating that these compounds can induce programmed cell death in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG-2 | TBD | Apoptosis induction |

| Pyrrole derivative X | EACC | TBD | Antioxidant activity |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that similar pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

In recent research, various pyrrole derivatives were synthesized and screened for biological activity:

- Cytotoxicity and Antioxidant Activity : A series of novel pyrroles were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited both anticancer and antioxidant activities, supporting their potential as therapeutic agents .

- Docking Studies : Computational docking studies were performed to predict the binding affinity of these compounds to target proteins involved in cancer progression, confirming their potential as leads for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via a multi-step process involving (i) Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group and (ii) sulfonylation with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF). Key parameters include temperature control (0–5°C for sulfonylation to prevent side reactions) and stoichiometric ratios (1.2 equivalents of sulfonyl chloride ensures complete substitution) . Yield optimization often requires inert atmosphere (N₂/Ar) to stabilize intermediates.

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethyl acetate/hexane mixtures. Data collection at 100–298 K resolves bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., 81.2° between pyrrole and phenylsulfonyl groups) . Complementary techniques like ¹H/¹³C NMR and FT-IR confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. What are the common spectroscopic contradictions observed in characterizing this compound?

- Contradiction Analysis :

- NMR : Protons on the pyrrole ring may show unexpected splitting due to restricted rotation caused by steric hindrance from the phenylsulfonyl group. This can mimic impurities but is resolved via variable-temperature NMR .

- Mass Spectrometry : Fragmentation patterns may lack the molecular ion peak ([M]⁺) due to thermal instability. Electrospray ionization (ESI) in positive ion mode with Na⁺ adducts improves detection .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO (-6.2 eV) localizes on the pyrrole ring, indicating nucleophilic reactivity, while the LUMO (-1.8 eV) resides on the sulfonyl group, suggesting electrophilic susceptibility . Solvent effects (PCM model) refine dipole moments (~5.2 D), guiding solubility predictions in polar aprotic solvents (e.g., DMSO).

Q. What crystallographic data discrepancies arise in polymorph studies, and how are they resolved?

- Data Contradictions :

| Parameter | Study A | Study B |

|---|---|---|

| Dihedral Angle (°) | 81.19 | 79.85 |

| Unit Cell Volume | 821.5 ų | 798.2 ų |

- Resolution : Discrepancies stem from temperature (298 K vs. 100 K) and crystallization solvents. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain packing differences .

Q. How can in silico models predict biological activity, and what are their limitations?

- Methodology : Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 3LN1) predicts binding affinity (-8.5 kcal/mol). Pharmacophore modeling identifies critical features: sulfonyl group (hydrogen bond acceptor) and fluorophenyl moiety (hydrophobic pocket fit). Limitations include neglecting entropic effects and membrane permeability, requiring MD simulations for refinement .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.